3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced into the phenyl ring through a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Pyrrolidine Substitution: The pyrrolidine group is introduced via a substitution reaction, typically using pyrrolidine and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or ethoxy derivatives.
Scientific Research Applications
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-dibromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3,6-dibromo-N-[3-fluoro-4-(morpholin-1-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a morpholine group instead of pyrrolidine.
3,6-dibromo-N-[3-fluoro-4-(piperidin-1-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a piperidine group instead of pyrrolidine.
Uniqueness
The uniqueness of 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,6-dibromo-N-(3-fluoro-4-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2FN3O/c17-11-4-6-14(18)21-15(11)16(23)20-10-3-5-13(12(19)9-10)22-7-1-2-8-22/h3-6,9H,1-2,7-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMNONAQLDMPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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